![molecular formula C18H27ClN2O2S B6499339 1-(2-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide CAS No. 953209-88-6](/img/structure/B6499339.png)
1-(2-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide
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Description
1-(2-Chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide, also known as CP-566,571, is a novel synthetic compound that has been studied for its potential therapeutic applications. CP-566,571 is an analog of the endogenous cannabinoid anandamide, and has been found to possess similar binding properties as anandamide. CP-566,571 has been studied for its potential to modulate the endocannabinoid system and has been found to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, anxiolytic, and anti-depressant properties.
Scientific Research Applications
- Studies have investigated its mechanism of action, receptor binding affinity, and efficacy in animal models and clinical trials .
- Research has focused on its effects on dopamine, serotonin, and norepinephrine receptors, making it relevant for conditions like depression, anxiety, and neurodegenerative diseases .
- Investigations into its impact on dopaminergic pathways and its ability to modulate psychotic symptoms have been conducted .
- Researchers have studied its effects on cytokine production, immune response, and inflammatory pathways .
- Investigations have looked into its impact on blood pressure regulation, endothelial function, and vascular health .
Pain Management and Analgesia
Neurological Disorders
Antipsychotic Properties
Anti-Inflammatory Activity
Cardiovascular Applications
Cancer Research
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2S/c19-18-8-4-1-5-16(18)14-24(22,23)20-13-15-9-11-21(12-10-15)17-6-2-3-7-17/h1,4-5,8,15,17,20H,2-3,6-7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHLAMLIXQJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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